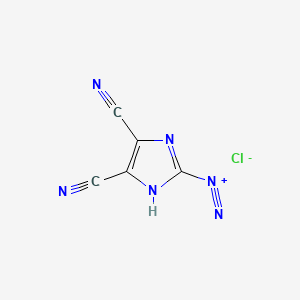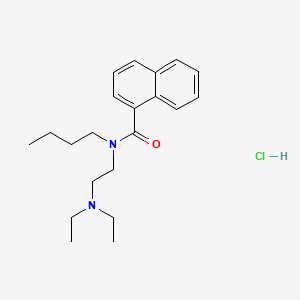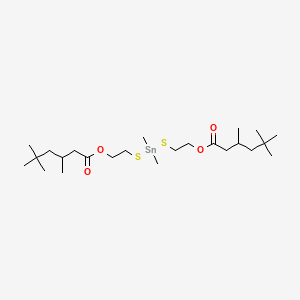
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C24H48O4S2Sn and a molecular weight of 583.5 g/mol . This compound is known for its unique structure, which includes a stannylene (tin-containing) core bonded to thioethylene and trimethylhexanoate groups . It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) typically involves the reaction of dimethylstannylene with thioethylene and 3,5,5-trimethylhexanoic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is scaled up using large reactors and automated systems to ensure consistent quality and efficiency . The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to monitor the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The thioethylene and trimethylhexanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) involves its interaction with molecular targets through its tin-containing core and functional groups . The compound can form complexes with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organotin compounds with different functional groups, such as:
- (Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- (Dimethylstannylene)bis(thioethylene) bis(4-methylpentanoate)
- (Dimethylstannylene)bis(thioethylene) bis(2,2-dimethylpropanoate)
Uniqueness
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
67905-20-8 |
|---|---|
Molekularformel |
C24H48O4S2Sn |
Molekulargewicht |
583.5 g/mol |
IUPAC-Name |
2-[dimethyl-[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;;/h2*9,14H,5-8H2,1-4H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
FDERCXTWWWSIME-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)OCCS[Sn](C)(C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


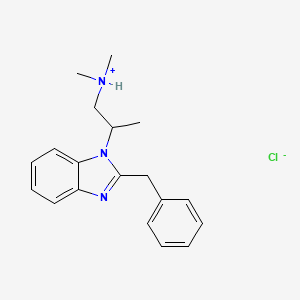
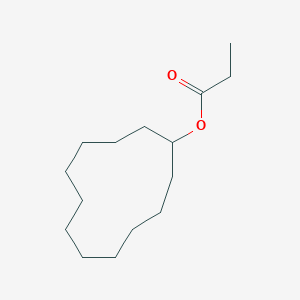

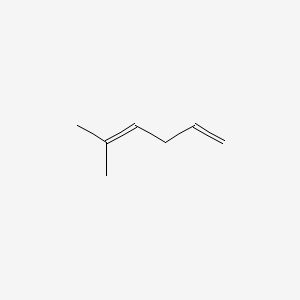
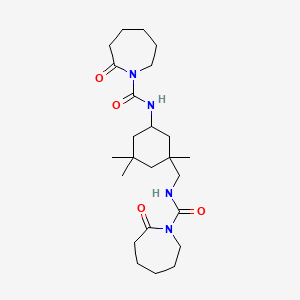
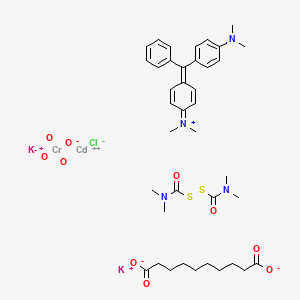
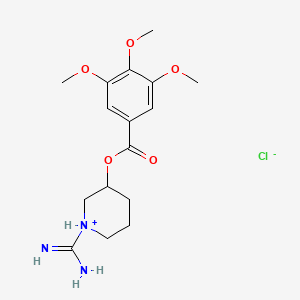
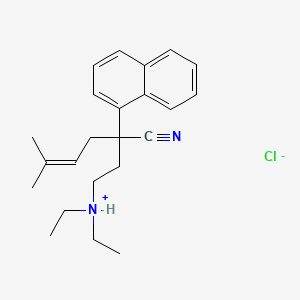
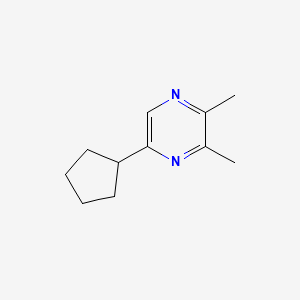
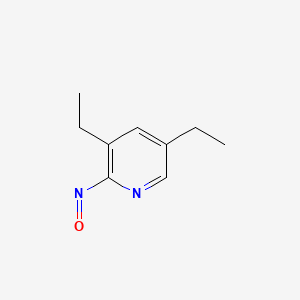

![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
